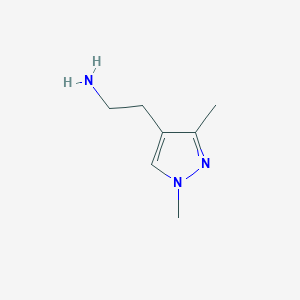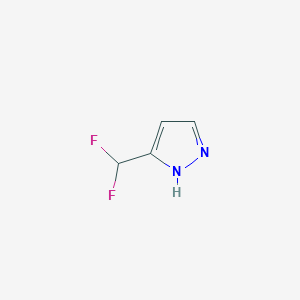
3-(Difluoromethyl)-1H-pyrazole
Overview
Description
3-(Difluoromethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a difluoromethyl group.
Mechanism of Action
Target of Action
The primary target of 3-(Difluoromethyl)-1H-pyrazole is the succinate dehydrogenase in complex II of the mitochondrial respiratory chain . This enzyme plays a crucial role in the citric acid cycle and the electron transport chain, which are essential for energy production in cells.
Mode of Action
This compound interacts with its target by inhibiting the activity of succinate dehydrogenase . This inhibition disrupts the normal function of the mitochondrial respiratory chain, leading to the inhibition of spore germination, germ tubes, and mycelial growth within the fungus target species .
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle and the electron transport chain . These pathways are responsible for the production of ATP, the primary energy currency of the cell. Disruption of these pathways can lead to energy deficiency in the cell, affecting various downstream cellular processes.
Pharmacokinetics
The presence of the difluoromethyl group in the molecule could potentially enhance its lipophilicity, which may improve its bioavailability and cell membrane permeability .
Result of Action
The inhibition of succinate dehydrogenase by this compound leads to the disruption of energy production in the cell. This results in the inhibition of spore germination, germ tubes, and mycelial growth within the fungus target species . The exact molecular and cellular effects of this compound’s action may vary depending on the specific organism and environmental conditions.
Biochemical Analysis
Biochemical Properties
3-(Difluoromethyl)-1H-pyrazole plays a significant role in biochemical reactions . The difluoromethyl group in this compound can be considered as a ‘lipophilic hydroxyl’ due to its hydrogen bond donor and acceptor properties . This property allows it to interact with various enzymes, proteins, and other biomolecules, enhancing the lipophilicity of these molecules .
Cellular Effects
The effects of this compound on cells are quite profound. It has been found to exhibit antioxidant properties in a non-polar environment . It has the ability to inhibit lipid peroxidation in human erythrocytes , indicating its potential role in protecting cells from oxidative stress. Furthermore, it has been suggested that this compound may have unique biological properties, potentially improving pharmacological parameters .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to retain radical scavenging capabilities, which can confer antioxidant properties in a non-polar environment .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is likely involved in various metabolic pathways
Subcellular Localization
The subcellular localization of this compound could have significant effects on its activity or function
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical difluoromethylation of pyrazoles using difluoromethylating agents such as ClCF2H (chlorodifluoromethane) under radical conditions . Another approach involves the nucleophilic substitution of halogenated pyrazoles with difluoromethyl anions .
Industrial Production Methods: Industrial production of 3-(Difluoromethyl)-1H-pyrazole often employs scalable difluoromethylation techniques. These methods include the use of difluorocarbene reagents and metal-catalyzed cross-coupling reactions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl pyrazole oxides under specific conditions.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products:
- Oxidation products include difluoromethyl pyrazole oxides.
- Reduction products include methyl-substituted pyrazoles.
- Substitution reactions yield various functionalized pyrazoles .
Scientific Research Applications
3-(Difluoromethyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antifungal and antibacterial properties, making it a candidate for drug development.
Industry: Utilized in the development of agrochemicals, including herbicides and fungicides.
Comparison with Similar Compounds
1-(Difluoromethyl)-1H-1,2,4-triazol-3-amine: Known for its stability and use in pharmaceuticals.
Difluoromethyl pyridines: Widely used in medicinal and agricultural chemistry.
Uniqueness: 3-(Difluoromethyl)-1H-pyrazole stands out due to its unique combination of a pyrazole ring and a difluoromethyl group, which imparts distinct chemical properties and biological activities.
Properties
IUPAC Name |
5-(difluoromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2/c5-4(6)3-1-2-7-8-3/h1-2,4H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUPOGSCBGSRNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007468-17-8 | |
| Record name | 3-(difluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


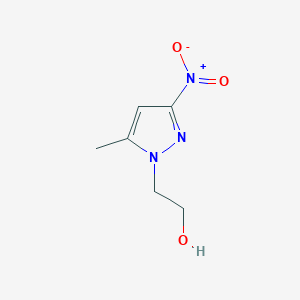
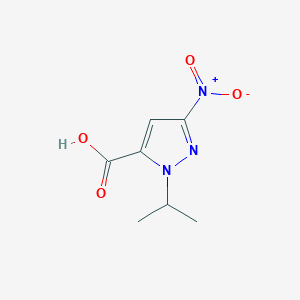
![1-[(3-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070952.png)

![4-pentyl-N-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]cyclohexane-1-carboxamide](/img/structure/B3070957.png)
![Potassium 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinethiolate](/img/structure/B3070958.png)
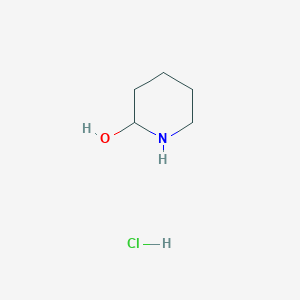

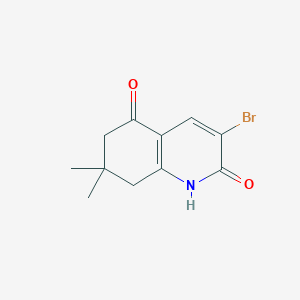

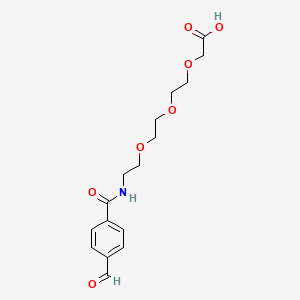
![4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B3070994.png)
![1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B3070997.png)
